Dorsomorphin

BMP signaling TGF-β superfamily osteogenic differentiation

Dorsomorphin is a first-in-class, cell-permeable pyrazolo[1,5-a]pyrimidine that inhibits BMP type I receptors (ALK2/3/6) and AMPK (Ki=109 nM). Unlike LDN-193189, its moderate cellular potency (Smad IC50 ~470 nM) and distinct kinome off-target signature make it ideal for multi-kinase modulation studies. Validated applications include cardiomyogenesis induction in ESCs and systemic iron modulation via hepcidin suppression. For BMP-focused assays where extreme potency is not required and broader kinase engagement is tolerable, Dorsomorphin is the appropriate tool compound.

Molecular Formula C24H25N5O
Molecular Weight 399.5 g/mol
CAS No. 866405-64-3
Cat. No. B1670891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDorsomorphin
CAS866405-64-3
Synonyms(6-(4-(2-piperidin-1-ylethoxy)phenyl))-3-pyridin-4-ylpyrazolo(1,5-a)pyrimidine
4-(6-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyrazolo(1,5-a)pyrimidin-3-yl)pyridine
6-(4-(2-(1-Piperidinyl)ethoxy)phenyl)-3-(4-pyridinyl)pyrazolo(1,5-a)pyrimidine
AMPK inhibitor, compound C
compound C dorsomorphin
dorsomorphin
Molecular FormulaC24H25N5O
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3
InChIInChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2
InChIKeyXHBVYDAKJHETMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dorsomorphin (866405-64-3): Core Characteristics and Scientific Identity


Dorsomorphin (also known as Compound C), CAS 866405-64-3, is a small-molecule pyrazolo[1,5-a]pyrimidine derivative that functions as a cell-permeable, reversible, ATP-competitive inhibitor. Its primary characterized biochemical activities are the inhibition of AMP-activated protein kinase (AMPK) with a Ki of 109 nM in cell-free assays, and the inhibition of bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6 . Dorsomorphin was originally identified in a phenotypic screen for compounds that perturb dorsoventral axis formation in zebrafish embryos and represents the first-in-class small-molecule BMP signaling inhibitor [1].

Why Dorsomorphin Cannot Be Interchanged with LDN-193189 or K02288 for BMP Pathway Studies


Dorsomorphin, LDN-193189, and K02288 are frequently grouped as BMP type I receptor inhibitors, yet they exhibit quantitatively distinct potency profiles, selectivity characteristics, and off-target liabilities that preclude direct substitution. Comprehensive kinome profiling against 123 protein kinases reveals that LDN-193189 potently inhibits numerous non-BMP kinases at concentrations required for ALK2/3 inhibition, while Dorsomorphin exhibits a different off-target signature [1]. Moreover, functional BMP inhibition potency differs by approximately two orders of magnitude between Dorsomorphin and LDN-193189 in cellular Smad phosphorylation assays, with LDN-193189 demonstrating an IC50 of 5 nM versus Dorsomorphin's 470 nM . These differences mandate compound-specific experimental design and procurement decisions.

Dorsomorphin (866405-64-3): Quantitative Comparative Evidence for Scientific Selection


BMP-Mediated Smad1/5/8 Phosphorylation Inhibition: Dorsomorphin vs. LDN-193189 Cellular Potency Comparison

In a direct cellular assay of BMP4-mediated Smad1/5/8 phosphorylation, LDN-193189 exhibits an IC50 of 5 nM, which is 94-fold more potent than Dorsomorphin (IC50 = 470 nM) . Both compounds were evaluated under identical BMP4 stimulation conditions in C2C12 cells, establishing a clear quantitative potency gradient. This same study demonstrates that Dorsomorphin inhibits both BMP and TGF-β signaling, whereas LDN-193189 maintains approximately 200-fold selectivity for BMP over TGF-β pathways (TGF-β IC50 ≥ 1000 nM) .

BMP signaling TGF-β superfamily osteogenic differentiation

Kinome-Wide Selectivity Profiling: Dorsomorphin Off-Target Spectrum vs. TGF-β Pathway Inhibitors

A systematic kinase selectivity study profiled Dorsomorphin and LDN-193189 against a panel of 123 protein kinases spanning the human kinome [1]. The study concluded that BMP pathway inhibitors exhibit inferior selectivity compared to TGF-β pathway inhibitors, and specifically stated: 'We do not recommend Dorsomorphin, also called Compound C, for use as an inhibitor of the BMP pathway' due to its off-target kinase inhibition profile [1]. Notably, LDN-193189, despite being a Dorsomorphin derivative, potently inhibited numerous non-BMP kinases at ALK2/3-inhibitory concentrations, and the authors cautioned that its use as a selective BMP inhibitor 'has to be considered cautiously' [1].

kinase inhibitor selectivity off-target profiling BMP pathway

AMPK Inhibition Affinity: Dorsomorphin Ki vs. Structural Homologs and Off-Target Kinases

Dorsomorphin inhibits AMP-activated protein kinase (AMPK) with a Ki of 109 nM in cell-free assays conducted in the presence of ATP and absence of AMP . Under these same assay conditions, Dorsomorphin exhibits no significant inhibition of several structurally related kinases including ZAPK, SYK, PKCθ, PKA, and JAK3 . However, independent kinome-wide analyses reveal that Dorsomorphin inhibits multiple other kinases at comparable or lower concentrations, which contradicts the claim of AMPK selectivity [1].

AMPK inhibition ATP-competitive inhibitor kinase selectivity

In Vivo Hepcidin Suppression and Serum Iron Elevation: Dorsomorphin Pharmacodynamic Effect Quantification

Intravenous administration of Dorsomorphin at 10 mg/kg in adult mice resulted in a 60% increase in total serum iron concentrations, accompanied by reduced basal hepcidin expression levels . This in vivo pharmacodynamic effect is mechanistically linked to Dorsomorphin's inhibition of BMP type I receptor-mediated SMAD1/5/8 phosphorylation in the liver, which subsequently blocks hepcidin transcriptional activation [1]. In vitro, Dorsomorphin inhibited BMP-, hemojuvelin-, and interleukin-6-stimulated hepcidin expression [1].

iron homeostasis hepcidin regulation anemia of chronic inflammation

Dorsomorphin (866405-64-3): Evidence-Based Application Scenarios


BMP Signaling Studies Requiring Moderate Potency and Multi-Kinase Inhibition Profiles

Dorsomorphin is appropriate for BMP pathway investigations where a 470 nM cellular IC50 for Smad1/5/8 phosphorylation provides sufficient inhibition without the extreme potency of LDN-193189 (5 nM) . Its broader kinase inhibition profile may be advantageous when studying BMP signaling in contexts where concurrent modulation of multiple kinases is experimentally desirable. However, for studies requiring clean BMP pathway attribution, the kinome profiling data from Vogt et al. (2011) indicate that Dorsomorphin should not be used as a selective BMP inhibitor due to extensive off-target kinase inhibition [1].

In Vivo Iron Metabolism and Hepcidin Regulation Studies

Dorsomorphin provides a validated tool for modulating systemic iron homeostasis through BMP receptor-mediated hepcidin suppression. The documented 60% increase in serum iron concentration at 10 mg/kg i.v. in mice establishes a quantitative benchmark for experimental design . This application is supported by mechanistic evidence showing Dorsomorphin blocks hepatic SMAD1/5/8 phosphorylation and inhibits hepcidin expression induced by BMP ligands, hemojuvelin, and IL-6 [2]. Such studies inform anemia of chronic inflammation research and hepcidin-lowering therapeutic strategies.

AMPK Inhibition Studies with Explicit Off-Target Awareness

Dorsomorphin's AMPK inhibition (Ki = 109 nM) in cell-free assays provides a reproducible potency benchmark . However, the compound inhibits multiple additional kinases at comparable or lower concentrations, and its use as a selective AMPK inhibitor has been extensively critiqued in the literature [3]. Dorsomorphin is most appropriately employed as a tool compound in experimental systems where AMPK inhibition is validated through orthogonal genetic approaches (siRNA, knockout) or when the multi-kinase inhibition profile is explicitly accounted for in data interpretation.

Embryonic Stem Cell Cardiomyogenesis Induction

Dorsomorphin is established as a potent chemical inducer of cardiomyogenesis in mouse embryonic stem cells. Treatment during the initial 24-48 hours of ES cell differentiation is sufficient for robust cardiomyocyte induction [4]. This application leverages Dorsomorphin's inhibition of BMP type I receptors to modulate developmental signaling pathways, making it valuable for stem cell biology research and regenerative medicine studies focused on cardiac lineage specification.

Technical Documentation Hub

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